molecular formula C17H16O4 B086047 5,7-Dimethoxyflavanone CAS No. 1036-72-2

5,7-Dimethoxyflavanone

Cat. No.: B086047
CAS No.: 1036-72-2
M. Wt: 284.31 g/mol
InChI Key: IAFBOKYTDSDNHV-UHFFFAOYSA-N
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Description

. This compound is a derivative of pinocembrin, a well-known flavonoid with significant pharmacological properties. Dimethylpinocembrin has garnered attention due to its potential therapeutic applications and its presence in essential oils.

Mechanism of Action

Target of Action

5,7-Dimethoxyflavone (DMF) is a major flavone found in Kaempferia parviflora . It primarily targets the phosphatidylinositol 3-kinase-Akt pathway , cytochrome P450 (CYP) 3As , and Breast Cancer Resistance Protein (BCRP) . These targets play crucial roles in protein synthesis, drug metabolism, and multidrug resistance, respectively .

Mode of Action

DMF interacts with its targets to bring about several changes. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, which in turn activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . DMF also inhibits CYP3As and BCRP, which are involved in drug metabolism and multidrug resistance .

Biochemical Pathways

DMF affects several biochemical pathways. It reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 . DMF also upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A, leading to an increase in relative mitochondrial DNA content .

Pharmacokinetics

It is known that dmf is orally administered in mice at doses of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks . The impact of these properties on the bioavailability of DMF is yet to be determined.

Result of Action

DMF has several molecular and cellular effects. DMF alleviates inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .

Biochemical Analysis

Biochemical Properties

5,7-Dimethoxyflavone interacts with several biomolecules, playing a significant role in biochemical reactions. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . It also reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .

Cellular Effects

5,7-Dimethoxyflavone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A along with the increase of relative mitochondrial DNA content .

Molecular Mechanism

The molecular mechanism of 5,7-Dimethoxyflavanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits cytochrome P450 (CYP) 3As and is also a potent Breast Cancer Resistance Protein (BCRP) inhibitor .

Dosage Effects in Animal Models

In animal models, the effects of 5,7-Dimethoxyflavone vary with different dosages . Eighteen-month-old mice were orally administered 5,7-Dimethoxyflavone at the dose of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks . The study showed that 5,7-Dimethoxyflavone not only stimulated grip strength and exercise endurance but also increased muscle mass and volume .

Metabolic Pathways

It is known to interact with enzymes such as cytochrome P450 (CYP) 3As .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylpinocembrin can be synthesized through several chemical routes. One common method involves the methylation of pinocembrin. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups at positions 5 and 7 on the flavanone structure.

Industrial Production Methods

Industrial production of dimethylpinocembrin often involves the extraction of pinocembrin from natural sources followed by chemical methylation. The extraction process includes solvent extraction techniques using solvents like ethanol or methanol. The extracted pinocembrin is then subjected to methylation under controlled conditions to produce dimethylpinocembrin in large quantities .

Chemical Reactions Analysis

Types of Reactions

Dimethylpinocembrin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding flavones.

    Reduction: Reduction reactions can convert it into dihydroflavanones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavanone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of flavones such as dimethylchrysin.

    Reduction: Formation of dihydroflavanones.

    Substitution: Formation of halogenated or nitrated flavanones.

Scientific Research Applications

Comparison with Similar Compounds

Dimethylpinocembrin is structurally similar to other flavanones such as:

Dimethylpinocembrin is unique due to its dual methoxy groups, which enhance its stability and bioavailability compared to its non-methylated counterparts .

Properties

IUPAC Name

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFBOKYTDSDNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908493
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036-72-2
Record name 5,7-Dimethoxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanone, 5,7-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 5,7-Dimethoxyflavanone has shown a diverse range of biological activities in in vitro studies, including:

  • Antibacterial activity: It displayed activity against various bacteria, including Bacillus subtilis [, ], Escherichia coli [], and Staphylococcus aureus [].
  • Antifungal activity: It showed significant activity against Aspergillus niger and Aspergillus flavus [].
  • Antimutagenic activity: It suppressed umu gene expression of SOS response in Salmonella typhimurium TA1535/pSK1002 against the mutagen furylfuramide and also suppressed 2-amino-3,4-dimethylimidazo-[4,5-f]quinolone (MeIQ) and UV irradiation-induced SOS response [].
  • Antioxidant activity: It exhibited strong antioxidant activities in DPPH radical scavenging assays [, ].
  • Cytotoxicity: While showing less potency than other compounds from the same plant, it exhibited some cytotoxic activity against the A2780 human ovarian cancer cell line [].

ANone: this compound is a flavanone, a class of flavonoids. Its structural characteristics are:

  • Spectroscopic data: The structure is elucidated using various spectral analyses including UV-Vis, FTIR, NMR (1H and 13C), and Mass Spectrometry [, , , ].

A: The methylation pattern in this compound, specifically the presence of methoxy groups at positions 5 and 7, is crucial for its biological activity. Studies have shown that methylation of flavonoids can significantly impact their properties, including their antioxidant, anti-inflammatory, and anticancer activities [, ]. The exact influence of the methylation pattern in this compound on its various biological activities requires further investigation.

ANone: this compound has been isolated from various plant sources, including:

  • Abrus precatorius (root and leaf extracts) [, ]
  • Piper caninum (stems) [, ]
  • Polygonum persicaria []
  • Polygonum limbatum (leaves) []
  • Sozuku []
  • Eucalyptus species (foliar glands) []
  • Viscum album (twigs and leaves) []
  • Piper methysticum (roots) [, ]
  • Bauhinia variegata (bark) []
  • Etlingera elatior (seeds) []
  • Alpinia pricei (rhizomes) [, ]
  • Oroxylum indicum (root bark) []

ANone: The diverse biological activities of this compound make it a promising candidate for drug discovery, particularly in the following areas:

  • Antimicrobial agents: Its antibacterial and antifungal properties could be explored for developing new treatments for infectious diseases [, ].
  • Anticancer agents: While its cytotoxic activity might be less potent compared to other compounds, further research on its mechanisms and potential synergistic effects could contribute to the development of novel cancer therapies [].
  • Anti-inflammatory and antioxidant agents: Its antioxidant and potential anti-inflammatory properties could be further investigated for developing treatments for inflammatory and oxidative stress-related diseases [, ].

ANone: Several research avenues can be pursued to further understand and exploit the therapeutic potential of this compound:

  • Mechanism of action: Detailed studies are needed to unravel the precise molecular mechanisms underlying its diverse biological activities [, ].
  • In vivo studies: Further in vivo experiments are crucial to validate the in vitro findings, determine its efficacy in animal models, and assess its safety profile [, , ].
  • Structure-activity relationship (SAR): Investigating the SAR by synthesizing and evaluating analogs of this compound could help identify structural features critical for its activity and potentially lead to the development of more potent and selective derivatives [, ].
  • Formulation and delivery: Developing suitable formulations and delivery systems could enhance its bioavailability and therapeutic efficacy [].

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